Phosphazenbase P2-Et

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Key Properties

Phosphazene base P2-Et is characterized by:

- Strong Basicity : It serves as a non-ionic base, allowing it to participate in reactions where ionic bases may hinder the process.

- Catalytic Versatility : It facilitates a variety of organic transformations, making it valuable in synthetic chemistry.

Organic Synthesis

Phosphazene base P2-Et is extensively used as a catalyst in various organic reactions:

Medicinal Chemistry

In medicinal chemistry, P2-Et is instrumental in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to deprotonate weak acids enables the formation of reactive intermediates that are vital for drug development.

Materials Science

P2-Et's strong basicity and neutral nature make it suitable for polymer production and other industrial applications. Its catalytic properties allow for efficient synthesis pathways that are essential in developing new materials.

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated that Phosphazene base P2-Et significantly improved the yields of cross-coupling reactions involving aryl halides and alkenes. The use of P2-Et as a base allowed for milder reaction conditions while maintaining high selectivity and efficiency .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research has shown that P2-Et can effectively facilitate the synthesis of complex pharmaceutical compounds through its ability to generate carbanions from various substrates. This property has been exploited in developing novel therapeutic agents .

Wirkmechanismus

Target of Action

Phosphazene base P2-Et is a strong, neutral nitrogen base . It is primarily used as a base in various organic transformations . Its primary targets are protons in acidic compounds, which it can effectively deprotonate .

Mode of Action

Phosphazene base P2-Et interacts with its targets by accepting a proton from the acidic compound, thereby acting as a base . This results in the formation of a conjugate acid and the corresponding carbanion . The carbanion can then participate in further reactions .

Biochemical Pathways

The exact biochemical pathways affected by Phosphazene base P2-Et depend on the specific reaction it is used in. It is known to catalyze a wide variety of organic transformations . For example, it can catalyze palladium-catalyzed cross-coupling reactions when used in combination with certain precatalysts .

Pharmacokinetics

It is known that it is a liquid at room temperature, with a density of 102 g/mL . It has a boiling point of 96 °C at 0.05 mmHg .

Result of Action

The result of Phosphazene base P2-Et’s action is the facilitation of various organic transformations. By acting as a base, it enables the generation of carbanions that can undergo further reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Phosphazene base P2-Et can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . It should also be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Furthermore, it should be handled with appropriate protective equipment to avoid contact with skin and eyes .

Biochemische Analyse

Biochemical Properties

Phosphazene base P2-Et has been found to catalyze a wide variety of organic transformations It interacts with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

The molecular mechanism of action of Phosphazene base P2-Et involves its ability to catalyze various organic transformations It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphazene base P2-Et can be synthesized through a series of nucleophilic substitution and elimination reactions. A novel synthesis method has been developed that significantly reduces the production efforts . The synthetic route involves the reaction of tris(dimethylamino)phosphine with ethylamine under controlled conditions to form the desired phosphazene base.

Industrial Production Methods

Industrial production of phosphazene base P2-Et involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the product meets the required specifications for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphazene base P2-Et undergoes various types of reactions, including:

Deprotonation: It can deprotonate ortho-halobenzyl sulfones to generate α-sulfonyl benzylic carbanions.

Conversion: It converts vinyl sulfone to allyl sulfone.

Common Reagents and Conditions

Common reagents used with phosphazene base P2-Et include palladium catalysts such as t BuXPhos or t BuBrettPhos G3 precatalysts . Reaction conditions typically involve room temperature and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from reactions involving phosphazene base P2-Et include α-sulfonyl benzylic carbanions, allyl sulfone, and various alkylated compounds .

Vergleich Mit ähnlichen Verbindungen

Phosphazene base P2-Et is unique due to its extremely high basicity and neutral nature. Similar compounds include:

Phosphazene base P1-t-Bu: A monomeric phosphazene base with lower basicity.

Phosphazene base P4-t-Bu: A tetrameric phosphazene base with higher basicity but more steric hindrance.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong nitrogen base but with lower basicity compared to phosphazene bases.

Phosphazene base P2-Et stands out due to its balance of high basicity and moderate steric hindrance, making it suitable for a wide range of applications .

Biologische Aktivität

Phosphazene base P2-Et is a highly versatile compound known for its strong basicity and catalytic properties in organic synthesis. This article delves into the biological activity of P2-Et, exploring its interactions with biological systems, particularly its antimicrobial properties and implications in drug development.

Overview of Phosphazene Base P2-Et

P2-Et, a member of the phosphazene family, exhibits a pKa value of approximately 32.74, indicating its status as a superbase. Its structure allows it to act as a non-nucleophilic base, making it suitable for various catalytic applications without interfering with sensitive functional groups in substrates .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phosphazenes, including P2-Et. Research indicates that derivatives of phosphazene bases can exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types. For instance:

- Minimum Inhibitory Concentrations (MICs) : The MICs for several phosphazene derivatives ranged from 125 to 500 μM against Pseudomonas aeruginosa and other bacterial strains .

- DNA Interaction : Phosphazenes have been shown to interact with DNA, leading to cleavage effects on supercoiled DNA structures. This property suggests potential applications in targeted drug delivery systems or as agents in cancer therapy .

Catalytic Applications in Biological Contexts

The ability of P2-Et to catalyze reactions has implications beyond synthetic chemistry. Its role in facilitating palladium-catalyzed cross-coupling reactions allows for the synthesis of complex organic molecules that may have biological significance. Notably:

- Synthesis of Bioactive Compounds : P2-Et has been employed in the synthesis of β-aminophosphonates, which are valuable in medicinal chemistry due to their bioactivity against various diseases .

- Functional Group Tolerance : The mild conditions under which P2-Et operates make it an attractive candidate for synthesizing sensitive bioactive molecules without degrading functional groups .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of phosphazene derivatives, researchers synthesized several compounds based on P2-Et and tested their efficacy against common bacterial pathogens. The results demonstrated that specific derivatives exhibited potent antibacterial activity, particularly against multidrug-resistant strains.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| P2-Et Derivative A | 250 | Staphylococcus aureus |

| P2-Et Derivative B | 125 | Escherichia coli |

| P2-Et Derivative C | 500 | Pseudomonas aeruginosa |

Case Study 2: Catalysis in Drug Synthesis

Another significant application of P2-Et is in the synthesis of pharmaceutical intermediates. For example, its use in palladium-catalyzed reactions has facilitated the creation of complex heterocycles that are often found in drug candidates.

| Reaction Type | Substrates Involved | Product Type |

|---|---|---|

| C-C Coupling | Aryl bromides and alkenes | β-Aminophosphonates |

| C-N Coupling | Aryl chlorides and amines | Heterocyclic Compounds |

| C-O Coupling | Aryl iodides and alcohols | Ether Derivatives |

Eigenschaften

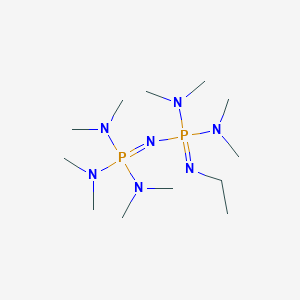

IUPAC Name |

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKEHPEQCSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392093 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165535-45-5 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.